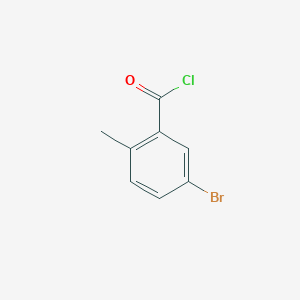

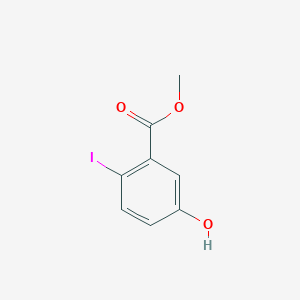

4-(Aminomethyl)-2-chlorobenzonitrile hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Aminomethyl)-2-chlorobenzonitrile hydrochloride is a compound that is structurally related to various chemicals that have been studied for their unique properties and potential applications. While the specific compound has not been directly studied in the provided papers, related compounds such as 2-amino-4-chlorobenzonitrile and derivatives of aminonitriles have been investigated for their molecular structure, reactivity, and physical properties.

Synthesis Analysis

The synthesis of related compounds involves various reactions under acidic conditions. For instance, the condensation of nitriles with benzene and other substrates in the presence of dry hydrogen chloride can yield chlorinated and aminated pyrimidines, depending on the nature of the nitrile and the substrate . Additionally, reactions of nitriles with chloroacetyl chloride and other reagents can lead to the formation of hybrid molecules with different functional groups . These studies suggest that the synthesis of 4-(Aminomethyl)-2-chlorobenzonitrile hydrochloride could potentially be achieved through similar condensation reactions or by functionalization of related aminonitriles.

Molecular Structure Analysis

The molecular structure and vibrational spectra of related compounds such as 2-amino-4-chlorobenzonitrile have been studied using FT-IR and FT-Raman spectroscopy, along with density functional theory (DFT) calculations . These studies provide insights into the geometry, vibrational frequencies, and bonding features of the molecules. The HOMO and LUMO energy calculations indicate charge transfer within the molecule, which is an important aspect of the electronic structure that could also be relevant for 4-(Aminomethyl)-2-chlorobenzonitrile hydrochloride.

Chemical Reactions Analysis

The reactivity of related aminonitriles has been explored in various chemical reactions. For example, the reaction of nitriles under acidic conditions can lead to the synthesis of condensed pyrimidines . Moreover, the generation and reactivity of the 4-aminophenyl cation, which could be a related intermediate, have been studied through photolysis of 4-chloroaniline, demonstrating the potential for electrophilic substitution and addition reactions . These findings suggest that 4-(Aminomethyl)-2-chlorobenzonitrile hydrochloride might also undergo similar reactions, potentially leading to a variety of products.

Physical and Chemical Properties Analysis

The physical properties such as density and refractive index of related compounds have been measured, and their concentration dependence has been studied . Molar refractivity and polarizability have been calculated from these data, indicating the effects of drug concentration on these properties. Such studies are crucial for understanding the interaction of the compound with light and its electronic properties, which could be extrapolated to 4-(Aminomethyl)-2-chlorobenzonitrile hydrochloride.

Scientific Research Applications

Synthesis of Novel Compounds

Researchers have been focusing on the development of new synthetic routes and compounds using chlorobenzonitriles as intermediates or key components. For example, the synthesis of 4-chlorobenzene-1-carboximidamide hydrochloride demonstrates the utility of chlorobenzonitriles in producing compounds with potential applications in fine chemicals and pharmaceuticals (Cheng-fei Yuan, 2008). Moreover, the development of scalable syntheses for key intermediates in the production of Vitamin B1 showcases the role of similar compounds in pharmaceutical manufacturing (Lei Zhao, Xiaodong Ma, Fener Chen, 2012).

Spectroscopic and Structural Analysis

Spectroscopic and structural analyses of compounds related to 4-(Aminomethyl)-2-chlorobenzonitrile hydrochloride have been conducted to understand their molecular structure and vibrational spectra. Studies like the FT-IR and FT-Raman spectra analysis of 2-amino-4-chlorobenzonitrile provide insights into the molecular geometry, harmonic vibrational frequencies, and bonding features, which are essential for the design of new materials and drugs (S. Sudha, N. Sundaraganesan, M. Kurt, M. Cinar, M. Karabacak, 2011).

Antiproliferative Activity

Research on novel 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles as hydrochloride salts demonstrates the potential biomedical applications of chlorobenzonitrile derivatives in developing compounds with antiproliferative activity against various human cancer cell lines (M. Hranjec, G. Pavlović, G. Karminski-Zamola, 2012).

Material Science Applications

In the field of materials science, the study of supramolecular design through the analysis of halide coordination geometry in a protonated polyamine matrix illustrates the use of chlorobenzonitrile derivatives in understanding and designing new supramolecular structures with specific properties (Christos A. Ilioudis, Kirsty S. B. Hancock, D. Georganopoulou, J. Steed, 2000).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, avoiding eating, drinking, or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

4-(aminomethyl)-2-chlorobenzonitrile;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2.ClH/c9-8-3-6(4-10)1-2-7(8)5-11;/h1-3H,4,10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIWYZIJRRJPYQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)Cl)C#N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Aminomethyl)-2-chlorobenzonitrile hydrochloride | |

CAS RN |

182292-02-0 |

Source

|

| Record name | Benzonitrile, 4-(aminomethyl)-2-chloro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182292-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(aminomethyl)-2-chlorobenzonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.